molecular formula C14H14N2O4 B14392673 2-{3-[(Acetyloxy)imino]butyl}-1H-isoindole-1,3(2H)-dione CAS No. 88332-09-6

2-{3-[(Acetyloxy)imino]butyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B14392673
CAS No.: 88332-09-6
M. Wt: 274.27 g/mol
InChI Key: QMCOWPSFQGYCEP-UHFFFAOYSA-N
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Description

2-{3-[(Acetyloxy)imino]butyl}-1H-isoindole-1,3(2H)-dione is a chemical compound belonging to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications, including their use as intermediates in the synthesis of various natural products and pharmaceuticals .

Preparation Methods

The synthesis of 2-{3-[(Acetyloxy)imino]butyl}-1H-isoindole-1,3(2H)-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient method reported involves the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives. This reaction forms three new carbon-carbon bonds and two new carbon-aryl-oxygen bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . Industrial production methods often employ similar strategies, focusing on high yield and selectivity.

Chemical Reactions Analysis

2-{3-[(Acetyloxy)imino]butyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form multifunctionalized isoindole-1,3-dione derivatives.

    Reduction: Reduction reactions can convert it into different isoindole derivatives.

    Substitution: It can undergo substitution reactions with various reagents to form new compounds. Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents like hydrogen.

Scientific Research Applications

2-{3-[(Acetyloxy)imino]butyl}-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(Acetyloxy)imino]butyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and reducing inflammation .

Comparison with Similar Compounds

2-{3-[(Acetyloxy)imino]butyl}-1H-isoindole-1,3(2H)-dione is unique due to its specific structural features and reactivity. Similar compounds include other isoindole-1,3-dione derivatives, such as:

Properties

CAS No.

88332-09-6

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

[4-(1,3-dioxoisoindol-2-yl)butan-2-ylideneamino] acetate

InChI

InChI=1S/C14H14N2O4/c1-9(15-20-10(2)17)7-8-16-13(18)11-5-3-4-6-12(11)14(16)19/h3-6H,7-8H2,1-2H3

InChI Key

QMCOWPSFQGYCEP-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC(=O)C)CCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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